An In-depth Technical Guide to 2,4-Dichloro-1-naphthol: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Dichloro-1-naphthol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2,4-Dichloro-1-naphthol. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2,4-Dichloro-1-naphthol is a solid, crystalline powder that is off-white to tan in color.[1] It is a chlorinated derivative of 1-naphthol. The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloronaphthalen-1-ol | [2] |
| Synonyms | 2,4-Dichloro-α-naphthol, 2,4-Dichloronaphthol | [3] |
| CAS Number | 2050-76-2 | [4][5] |
| Molecular Formula | C₁₀H₆Cl₂O | [3][4][5] |
| Molecular Weight | 213.06 g/mol | [2][4][5] |
| Melting Point | 104-107 °C | [1] |
| Boiling Point | 180 °C | [4] |
| Density | 1.46 g/cm³ | |
| Vapor Density | 7.3 (vs air) | [1][6] |
| Solubility | Soluble in pyridine, benzene, alcohol, and ether.[7] Does not mix with water.[7] | |
| Appearance | Crystalline powder; off-white to tan.[1][7] | |
| InChI Key | HVLJEMXDXOTWLV-UHFFFAOYSA-N | [4] |
| SMILES | Oc1c(Cl)cc(Cl)c2ccccc12 | [4] |
Chemical Structure
2,4-Dichloro-1-naphthol consists of a naphthalene ring system with a hydroxyl (-OH) group at the C1 position and chlorine (-Cl) atoms at the C2 and C4 positions. The naphthalene core is a bicyclic aromatic system composed of two fused benzene rings.
Caption: Chemical structure of 2,4-Dichloro-1-naphthol.
Experimental Protocols
A common method for the synthesis of 2,4-Dichloro-1-naphthol is through the direct chlorination of 1-naphthol.[8]
Protocol: Chlorination of 1-Naphthol
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Dissolution: Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid.
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a large volume of cold water.
-
Precipitation and Filtration: The product, 2,4-Dichloro-1-naphthol, will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining acid and other water-soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure crystalline 2,4-Dichloro-1-naphthol.
Caption: Workflow for the synthesis of 2,4-Dichloro-1-naphthol.
The characterization and purity assessment of 2,4-Dichloro-1-naphthol can be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.[2][9] The sample is typically dissolved in a deuterated solvent like CDCl₃.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[2][9] A broad peak corresponding to the O-H stretch of the hydroxyl group and peaks in the aromatic region are expected.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantitative analysis and purity determination of 2,4-Dichloro-1-naphthol.[10]
General Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of 2,4-Dichloro-1-naphthol of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 2,4-Dichloro-1-naphthol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2,4-Dichloro-1-naphthol in the sample from the calibration curve.
Caption: General workflow for HPLC analysis.
Applications and Biological Relevance
Workflow for Arginine Determination (Modified Sakaguchi Reaction):
This application utilizes 2,4-Dichloro-1-naphthol as a reagent to react with guanidinium groups, such as in arginine, to produce a colored product that can be quantified spectrophotometrically.
Caption: Logical workflow for arginine determination using 2,4-Dichloro-1-naphthol.
References
- 1. 2,4-DICHLORO-1-NAPHTHOL price,buy 2,4-DICHLORO-1-NAPHTHOL - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenol, 2,4-dichloro- [webbook.nist.gov]
- 4. 2,4-dichloro-1-naphthol [stenutz.eu]
- 5. 2,4-Dichloro-1-naphthol | 2050-76-2 | TCI AMERICA [tcichemicals.com]
- 6. 2,4-二氯-1-萘酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 9. 2,4-DICHLORO-1-NAPHTHOL(2050-76-2) MS spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]
